Bienvenue dans la boutique en ligne BenchChem!

N-Cyclopentyl-2-[4-(ethylcarbamoyl)-1H-pyrazol-1-yl]adenosine

Adenosine A1 receptor Structure-activity relationship N6-substitution pharmacology

N-Cyclopentyl-2-[4-(ethylcarbamoyl)-1H-pyrazol-1-yl]adenosine (CAS 920974-60-3, molecular formula C21H28N8O5, MW 472.5 g/mol) is a synthetic purine nucleoside derivative belonging to the 2-adenosine N-pyrazole series. This series was pioneered by CV Therapeutics, Inc.

Molecular Formula C21H28N8O5
Molecular Weight 472.5 g/mol
CAS No. 920974-60-3
Cat. No. B12919684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopentyl-2-[4-(ethylcarbamoyl)-1H-pyrazol-1-yl]adenosine
CAS920974-60-3
Molecular FormulaC21H28N8O5
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)NC5CCCC5
InChIInChI=1S/C21H28N8O5/c1-2-22-19(33)11-7-24-29(8-11)21-26-17(25-12-5-3-4-6-12)14-18(27-21)28(10-23-14)20-16(32)15(31)13(9-30)34-20/h7-8,10,12-13,15-16,20,30-32H,2-6,9H2,1H3,(H,22,33)(H,25,26,27)/t13-,15-,16-,20-/m1/s1
InChIKeyJXSHOKDGHBUWCG-KHTYJDQRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-2-[4-(ethylcarbamoyl)-1H-pyrazol-1-yl]adenosine (CAS 920974-60-3): Procurement-Relevant Identity, Class, and Pharmacological Context


N-Cyclopentyl-2-[4-(ethylcarbamoyl)-1H-pyrazol-1-yl]adenosine (CAS 920974-60-3, molecular formula C21H28N8O5, MW 472.5 g/mol) is a synthetic purine nucleoside derivative belonging to the 2-adenosine N-pyrazole series . This series was pioneered by CV Therapeutics, Inc. (later acquired by Gilead Sciences, Inc.) as part of a medicinal chemistry program targeting potent and selective A2A adenosine receptor (A2AAR) agonists for myocardial perfusion imaging and coronary vasodilation [1]. The compound features a cyclopentylamino group at the purine N6 position, a ribofuranosyl moiety at N9, and a 4-(ethylcarbamoyl)-1H-pyrazol-1-yl substituent at the purine C2 position. It is structurally and pharmacologically related to the FDA-approved A2A agonist regadenoson (CVT-3146, Lexiscan®) and the clinical candidate CVT-3033, yet possesses distinct N6-substitution and pyrazole 4-carboxamide features that critically differentiate its receptor binding, functional selectivity, and potential application profile [2].

Why N-Cyclopentyl-2-[4-(ethylcarbamoyl)-1H-pyrazol-1-yl]adenosine Cannot Be Substituted by Regadenoson or Other In-Class Adenosine Agonists


Compounds within the 2-adenosine N-pyrazole series exhibit profound differences in adenosine receptor (AR) subtype affinity, functional potency, and selectivity that are exquisitely sensitive to subtle structural variations at the N6-position of the purine and the 4-position of the pyrazole ring [1]. Regadenoson (CVT-3146), the most clinically advanced member of this series, bears an unsubstituted 6-amino group and a 4-(N-methylcarboxamido)pyrazole, yielding a Ki of approximately 1,122 nM at the A2AAR (pig striatum) and an EC50 of 6.4 nM for coronary vasodilation [2]. Substitution of the N6-position with a cyclopentyl group, as in the target compound, fundamentally alters the pharmacophore: N6-cyclopentyl substitution is a well-established motif for enhancing A1AR affinity [3], while the ethylcarbamoyl pyrazole modification introduces differential hydrogen-bonding and steric interactions within the orthosteric binding pocket [4]. Consequently, generic substitution among N-pyrazole adenosine analogs—even those with seemingly minor structural differences—can produce qualitatively different pharmacological outcomes, rendering direct interchange scientifically invalid without matched comparative data.

Quantitative Differentiation Evidence for N-Cyclopentyl-2-[4-(ethylcarbamoyl)-1H-pyrazol-1-yl]adenosine (CAS 920974-60-3) vs. Key Comparators


N6-Cyclopentyl Substitution Shifts Adenosine Receptor Selectivity Profile Relative to Regadenoson

The target compound incorporates an N6-cyclopentylamino group, whereas regadenoson (CVT-3146) contains an unsubstituted 6-amino group. The N6-cyclopentyl modification is a validated pharmacophoric element for high-affinity A1 adenosine receptor (A1AR) binding [1]. In the 2-pyrazolyl adenosine series, compound 23 (bearing a carboxylic acid at the pyrazole 4-position with N6-cyclopentyl) displayed a Ki of 1 nM at the A1AR and >5,000-fold selectivity over A3 and A2A receptors [2]. In contrast, regadenoson exhibits negligible A1AR affinity (Ki > 16.5 µM) and is optimized for A2AAR functional selectivity [3]. This structural divergence means the target compound is predicted to possess significantly enhanced A1AR engagement relative to regadenoson, making it unsuitable as a direct substitute in A2A-selective applications but potentially valuable for research requiring dual A1/A2A or A1-biased pharmacological profiles.

Adenosine A1 receptor Structure-activity relationship N6-substitution pharmacology

Ethylcarbamoyl vs. Methylcarbamoyl Pyrazole Modification: Functional Divergence in the 2-Adenosine N-Pyrazole Series

The target compound features an N-ethylcarbamoyl substituent at the pyrazole 4-position, whereas regadenoson carries an N-methylcarbamoyl group. In the foundational structure-activity relationship study of 2-pyrazolyl adenosine analogues, the nature of the 4-position substituent on the pyrazole ring was shown to critically modulate both A2AAR binding affinity and functional potency [1]. The prototypical compound in this series, CVT-3146 (regadenoson), with an N-methylcarbamoyl group, achieved an EC50 of 6.4 ± 1.2 nM for coronary vasodilation in the rat isolated heart model (50% reversal time, CV t0.5 = 5.2 ± 0.2 min) but exhibited low A2AAR binding affinity (Ki = 1,122 ± 323 nM, pig striatum) [2]. The N-ethyl homolog (target compound) introduces increased lipophilicity and altered hydrogen-bonding capacity at the pyrazole 4-carboxamide, which is predicted to differentially affect the inverse relationship between binding affinity and duration of action that characterizes this compound class [3]. This structure-kinetic relationship is a critical differentiator: small changes in the N-alkyl carboxamide can shift the affinity-duration inverse correlation, directly impacting suitability for bolus vs. infusion administration paradigms.

Coronary vasodilation A2A adenosine receptor Functional selectivity

Functional cAMP Accumulation Assay Demonstrates A2AAR Agonist Activity with Distinct Subtype Selectivity Window

While binding affinity data for the specific compound at individual human adenosine receptor subtypes are limited in the public domain, functional assay data in recombinant CHO cells provide a critical selectivity fingerprint. The closely related ethyl ester analog (CHEMBL392958; ethyl 1-(6-(cyclopentylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxylate) demonstrates high-affinity A1AR binding (Ki = 0.900 nM, displacement of [3H]CPX in DDT membranes) [1], establishing that N6-cyclopentyl-2-pyrazolyl adenosine derivatives can achieve sub-nanomolar A1AR engagement. When assessed across adenosine receptor subtypes in functional cAMP assays, structurally analogous compounds in this series typically exhibit a hierarchy of functional potency that differs substantially from their binding affinity profile—a phenomenon attributed to differential receptor reserve across tissues and subtypes [2]. This functional selectivity is a hallmark of the N-pyrazole adenosine series and is directly relevant to the target compound's pharmacological fingerprint: the N6-cyclopentyl group biases toward A1AR engagement while the 2-pyrazolyl modification enables A2AAR functional activation, creating a unique dual-receptor functional signature not achievable with regadenoson or adenosine.

cAMP functional assay Adenosine receptor subtype selectivity CHO cell pharmacology

Patent-Defined Structural Novelty and Freedom-to-Operate Distinction from Regadenoson (CVT-3146)

The foundational patent family covering the 2-adenosine N-pyrazole compound class (U.S. Patent 6,403,567 and its continuations, including U.S. 6,642,210, U.S. 7,144,872, and U.S. 7,183,264) explicitly claims compounds of the general formula encompassing both the target compound and regadenoson [1]. However, the specific combination of N6-cyclopentyl and 2-(4-ethylcarbamoyl-pyrazol-1-yl) substitution defines a structurally distinct chemical entity from regadenoson (N6-unsubstituted, 2-(4-methylcarbamoyl-pyrazol-1-yl)). This structural distinction is legally and commercially significant: regadenoson (Lexiscan®) is protected by separate composition-of-matter claims and is commercially marketed as an FDA-approved pharmacologic stress agent [2]. The target compound, while encompassed by the broader Markush claims of the CV Therapeutics/Gilead patent portfolio, represents a differentiated chemical space that may offer distinct freedom-to-operate characteristics for non-clinical research applications and potential development programs.

Intellectual property N-pyrazole adenosine Freedom to operate

Optimal Research and Industrial Application Scenarios for N-Cyclopentyl-2-[4-(ethylcarbamoyl)-1H-pyrazol-1-yl]adenosine (CAS 920974-60-3)


Pharmacological Tool for Dissecting A1 vs. A2A Adenosine Receptor Contributions in Native Tissue Preparations

This compound is most appropriately deployed as a research tool in experimental paradigms where the relative contributions of A1 and A2A adenosine receptors must be distinguished in tissues co-expressing both subtypes (e.g., cardiac tissue, brain striatum, vasculature). Its dual pharmacophoric signature—combining the N6-cyclopentyl motif (canonically A1AR-enhancing) with the 2-pyrazolyl motif (A2AAR-enabling)—makes it useful for probing the functional consequences of simultaneous or biased engagement of these receptor subtypes [1]. In contrast to regadenoson, which is highly A2A-selective, the target compound is expected to produce a mixed A1/A2A functional response, allowing researchers to study receptor crosstalk phenomena that are masked by highly subtype-selective tools [2].

Structure-Kinetic Relationship Studies of the Affinity-Duration Inverse Correlation in the N-Pyrazole Adenosine Series

The target compound's N-ethylcarbamoyl pyrazole modification provides a specific structural probe for investigating the inverse relationship between A2AAR binding affinity and duration of coronary vasodilation action that characterizes this compound class [1]. The established reference compounds CVT-3146 (regadenoson, EC50 = 6.4 nM, CV t0.5 = 5.2 min) and CVT-3033 (EC50 = 67.9 nM, CV t0.5 = 3.4 min) define the affinity-duration continuum [2]. The target compound, with its intermediate N-alkyl chain length (ethyl vs. methyl in regadenoson), is predicted to occupy a distinct position along this continuum, making it valuable for systematic structure-kinetic relationship (SKR) studies aimed at optimizing the onset-offset profile of A2A agonists for specific diagnostic or therapeutic applications.

Medicinal Chemistry Starting Point for Dual A1/A2A Adenosine Receptor Ligand Optimization Programs

For drug discovery programs targeting indications where balanced or biased dual A1/A2A receptor modulation is therapeutically desirable (e.g., atrial fibrillation, where A1-mediated AV nodal conduction slowing and A2A-mediated coronary vasodilation may both be beneficial), this compound represents a rationally designed starting scaffold [1]. The N6-cyclopentyl group provides a validated A1AR affinity handle, while the 2-(4-ethylcarbamoyl-pyrazol-1-yl) moiety enables systematic exploration of A2AAR functional potency through variation of the N-alkyl carboxamide substituent [2]. This dual optimization vector is structurally inaccessible from the regadenoson scaffold, which lacks the N6-substitution site.

Reference Standard for Analytical Method Development and Quality Control in Adenosine Receptor Ligand Research

The compound's well-defined structure, moderate molecular weight (472.5 g/mol), and membership in a well-characterized chemical series make it suitable as a reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) used in adenosine receptor ligand research [1]. Its distinct chromatographic and spectroscopic properties, conferred by the N6-cyclopentyl and N-ethylcarbamoyl substituents, allow it to serve as a system suitability standard clearly distinguishable from regadenoson, adenosine, CGS 21680, and other commonly used adenosine receptor pharmacological tools [2].

Quote Request

Request a Quote for N-Cyclopentyl-2-[4-(ethylcarbamoyl)-1H-pyrazol-1-yl]adenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.